Technical Guide: Target Characterization of CEP-28122 Mesylate Salt
Technical Guide: Target Characterization of CEP-28122 Mesylate Salt
Executive Summary
CEP-28122 mesylate is a highly potent, ATP-competitive small-molecule inhibitor that selectively targets Anaplastic Lymphoma Kinase (ALK) .[1] Unlike first-generation ALK inhibitors (e.g., crizotinib) which often exhibit off-target activity against MET or ROS1, CEP-28122 demonstrates exceptional selectivity for ALK, with an enzymatic IC50 of 1.9 ± 0.5 nM .[1]
This guide details the molecular mechanism, physicochemical rationale for the mesylate salt formulation, and the experimental protocols required to validate its activity in preclinical settings. It is designed for researchers investigating ALK-driven oncogenesis in Non-Small Cell Lung Cancer (NSCLC), Anaplastic Large-Cell Lymphoma (ALCL), and neuroblastoma.[1]
Target Identification: Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5]
Mechanism of Action
CEP-28122 functions as a Type I kinase inhibitor.[1] It binds to the ATP-binding pocket of the intracellular kinase domain of ALK. By physically occluding the binding of Adenosine Triphosphate (ATP), it prevents the phosphorylation of the activation loop tyrosine residues (e.g., Y1278, Y1282, Y1283).
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Primary Effect: Abrogation of ALK autophosphorylation.
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Secondary Effect: Collapse of downstream oncogenic signaling cascades, specifically the STAT3, PI3K/AKT, and RAS/ERK pathways.
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Selectivity: In kinome profiling against ~259 kinases, CEP-28122 showed >90% inhibition for only 15 kinases at 1 µM.[1][2] It is >1000-fold more selective for ALK than for the Insulin Receptor (IR), a critical differentiation from earlier ALK inhibitors that caused hyperglycemia due to IR inhibition.
The Mesylate Salt Advantage
While the free base of CEP-28122 exhibits potent biological activity, the mesylate (methanesulfonate) salt form is utilized in pharmacological studies to optimize physicochemical properties.
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Solubility: The mesylate counterion significantly enhances aqueous solubility compared to the free base, which is critical for preparing stable oral formulations in aqueous vehicles (e.g., water or PEG-400).
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Bioavailability: Enhanced dissolution rates translate to high oral bioavailability (F > 50% in rodent models), allowing the compound to achieve plasma concentrations well above the cellular IC90.
Quantitative Data Summary
The following data aggregates potency metrics from pivotal preclinical studies (Cheng et al., 2012).
| Metric | Assay Type | Value | Notes |
| Biochemical IC50 | TR-FRET (Recombinant ALK) | 1.9 ± 0.5 nM | Highly potent inhibition of catalytic domain.[1][2] |
| Cellular IC50 | Proliferation (Karpas-299) | 20 ± 15 nM | ALK+ Anaplastic Large Cell Lymphoma.[1] |
| Cellular IC50 | Proliferation (H2228) | 24 ± 11 nM | EML4-ALK+ NSCLC.[1] |
| Selectivity | Kinase Profiling | > 1000-fold | vs. Insulin Receptor (IR) and IGF1R.[1] |
| In Vivo Efficacy | Xenograft Regression | 30 mg/kg bid | Complete regression in Sup-M2 models.[1][3][4][] |
Visualization: Signaling Pathway & Inhibition
The following diagram illustrates the ALK signaling cascade and the precise intervention point of CEP-28122.
Figure 1: Mechanism of Action.[1] CEP-28122 competes with ATP for the ALK kinase domain, silencing downstream STAT3, AKT, and ERK pathways.
Experimental Framework: Validated Protocols
To ensure scientific integrity, the following protocols are designed with built-in controls.
Protocol 1: Biochemical Kinase Assay (TR-FRET)
Objective: Determine the IC50 of CEP-28122 against recombinant ALK kinase.[1][2] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
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Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
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Enzyme Mix: Dilute recombinant ALK (cytoplasmic domain) to 1 nM in Kinase Buffer.
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Compound Addition:
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Prepare 3-fold serial dilutions of CEP-28122 mesylate in DMSO.
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Add 5 µL of compound to 384-well plate.
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Control A (Min): DMSO only (No Inhibitor).
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Control B (Max): EDTA (100% Inhibition).[1]
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Reaction Initiation: Add ATP (at Km, typically 10-50 µM) and peptide substrate (e.g., Biotin-Poly-Glu-Tyr).[1]
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Incubation: Incubate for 60 minutes at Room Temperature (RT).
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Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled Streptavidin.[1]
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Readout: Measure fluorescence ratio (665 nm / 615 nm).
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Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.
Protocol 2: Cellular Target Modulation (Western Blot)
Objective: Confirm inhibition of ALK autophosphorylation and downstream STAT3 signaling in cells. Cell Line: Karpas-299 (ALCL, high NPM-ALK expression).[1]
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Seeding: Plate Karpas-299 cells at
cells/well in 6-well plates.[1] -
Treatment: Treat with CEP-28122 mesylate (0, 3, 10, 30, 100, 300 nM) for 2 hours .
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Rationale: 2 hours is sufficient to observe dephosphorylation without confounding apoptotic artifacts.[1]
-
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Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor).[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]
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Immunoblotting:
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Validation Criteria: A dose-dependent disappearance of p-ALK and p-STAT3 bands must be observed, with Total ALK levels remaining constant.[1]
Protocol 3: In Vivo Efficacy (Xenograft Model)
Objective: Assess tumor regression potential.
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Implantation: Inoculate
Sup-M2 or Karpas-299 cells subcutaneously into the flank of SCID mice.[1] -
Staging: Allow tumors to reach ~200-250 mm³.[1]
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Randomization: Group mice (n=8-10) to ensure equal average tumor volume across groups.
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Dosing:
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Monitoring: Measure tumor volume (
) every 2 days. -
Endpoint: Study concludes when control tumors reach 2000 mm³ or upon sustained regression in treated arm (typically 14-21 days).[1]
Experimental Workflow Diagram
Figure 2: Preclinical Validation Workflow. A step-by-step progression from biochemical assays to in vivo efficacy.
References
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Cheng, M., et al. (2012). "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers."[3] Molecular Cancer Therapeutics, 11(3), 670-679.[1][3]
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Quail, M. R., et al. (2012). "CEP-28122, a novel ALK inhibitor, suppresses tumor growth in ALK-driven cancer models."[3] American Association for Cancer Research (AACR) Annual Meeting.[1]
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MedChemExpress. "CEP-28122 Mesylate Salt Product Information and Biological Activity."[1]
Sources
- 1. CEP-28122 mesylate salt | C29H39ClN6O6S | CID 91885507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Hu... [cancer.fr]
